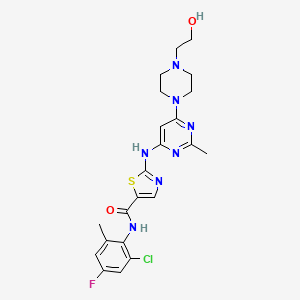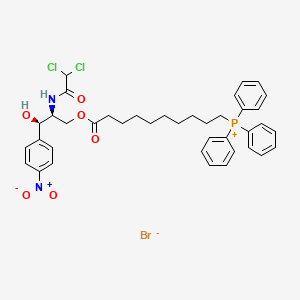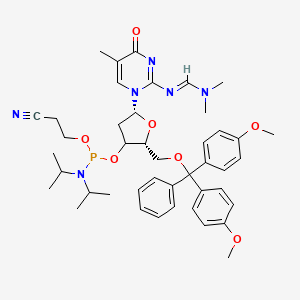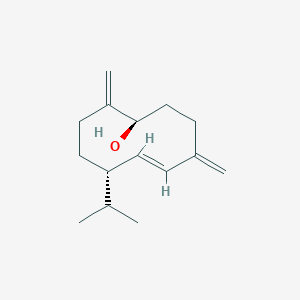
5-cyclodecen-1-ol, 4,10-bis(methylene)-7-(1-methylethyl)-, (1R,5E,7S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 1 is a hypothetical chemical compound used for illustrative purposes in various scientific contexts. It serves as a model to explain chemical principles, reaction mechanisms, and synthetic methodologies. The compound’s structure and properties are designed to be representative of a broad class of chemicals, making it a versatile tool in chemical education and research.
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Compound 1 can be synthesized through a series of well-defined organic reactions. One common method involves the reaction of a primary alcohol with a halogenating agent to form an alkyl halide, followed by nucleophilic substitution with a suitable nucleophile.
Reaction Conditions: The synthesis typically requires controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity. For example, the halogenation step might be carried out at low temperatures using anhydrous conditions to prevent side reactions.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of Compound 1 involves similar chemical reactions but on a much larger scale. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and optimize production efficiency.
Catalysts and Reagents: Industrial methods may use specialized catalysts to enhance reaction rates and selectivity. Common reagents include halogenating agents like thionyl chloride and nucleophiles such as sodium azide.
Types of Reactions:
Oxidation: Compound 1 can undergo oxidation reactions, where it loses electrons and forms oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions involve the gain of electrons by Compound 1, often resulting in the formation of reduced products. Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Compound 1 can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule. This type of reaction is common in organic synthesis and can be carried out under various conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.
Major Products:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids depending on the degree of oxidation.
Reduction: Formation of alcohols or amines from carbonyl compounds or nitriles.
Substitution: Formation of new carbon-nitrogen or carbon-oxygen bonds, leading to a variety of functionalized products.
Chemistry:
Synthetic Chemistry: Compound 1 is used as a starting material or intermediate in the synthesis of more complex molecules. Its reactivity and versatility make it a valuable tool in developing new synthetic methodologies.
Catalysis: Research on Compound 1 includes its use as a ligand or catalyst in various catalytic processes, enhancing reaction rates and selectivity.
Biology:
Biochemical Studies: Compound 1 is employed in studies of enzyme mechanisms and metabolic pathways. Its interactions with biological molecules provide insights into fundamental biochemical processes.
Drug Development: The compound serves as a model for designing and testing new pharmaceuticals, helping to identify potential drug candidates and optimize their properties.
Medicine:
Therapeutic Agents: Research on Compound 1 includes its potential use as a therapeutic agent for treating various diseases. Studies focus on its pharmacokinetics, bioavailability, and efficacy in preclinical models.
Diagnostic Tools: The compound is also investigated for its use in diagnostic imaging and assays, providing valuable information for medical diagnostics.
Industry:
Material Science: Compound 1 is used in the development of new materials with specific properties, such as polymers, coatings, and adhesives. Its chemical versatility allows for the design of materials with tailored characteristics.
Environmental Applications: Research includes the use of Compound 1 in environmental remediation, such as the removal of pollutants from water and soil.
Molecular Targets and Pathways:
Enzyme Inhibition: Compound 1 exerts its effects by inhibiting specific enzymes involved in metabolic pathways. This inhibition can lead to the accumulation or depletion of certain metabolites, affecting cellular functions.
Receptor Binding: The compound may also interact with cellular receptors, triggering signaling pathways that result in physiological responses. These interactions are often studied to understand the compound’s therapeutic potential.
Mechanistic Insights:
Binding Studies: Research on the binding affinity and specificity of Compound 1 to its molecular targets provides insights into its mechanism of action. Techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy are used to elucidate these interactions.
Pathway Analysis: Studies on the downstream effects of Compound 1’s interactions with its targets help to map out the affected pathways and identify potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Compound 2: Similar in structure to Compound 1 but with a different functional group, leading to variations in reactivity and applications.
Compound 3: Shares a similar backbone with Compound 1 but has additional substituents that alter its chemical properties and biological activity.
Compound 4: Another related compound with a similar core structure but different side chains, resulting in unique reactivity and uses.
Uniqueness of Compound 1:
Versatility: Compound 1’s unique combination of functional groups and reactivity makes it a versatile tool in various fields of research.
Reactivity: Its ability to undergo multiple types of chemical reactions under different conditions sets it apart from similar compounds.
Applications: The broad range of applications in chemistry, biology, medicine, and industry highlights its significance and utility in scientific research.
Eigenschaften
Molekularformel |
C15H24O |
|---|---|
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(1R,5E,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5+/t14-,15+/m0/s1 |
InChI-Schlüssel |
OSSWBZXPRYZGRO-YKHJJTLOSA-N |
Isomerische SMILES |
CC(C)[C@@H]\1CCC(=C)[C@@H](CCC(=C)/C=C1)O |
Kanonische SMILES |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


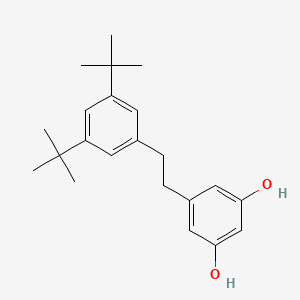


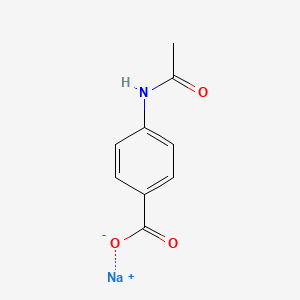

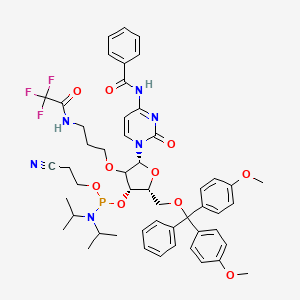
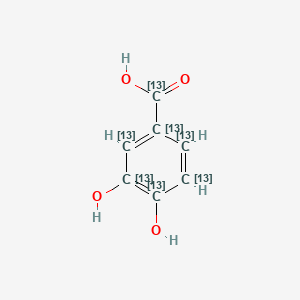
![5-fluoro-3-[(3E)-3-(2-piperazin-1-ylethoxyimino)indol-2-yl]-1H-indol-2-ol](/img/structure/B12384048.png)


